Maleylacetate
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Overview
Description
Maleylacetate is a 4-oxohex-2-enedioate that is the conjugate base of maleylacetic acid. It is a conjugate base of a maleylacetic acid.
Scientific Research Applications
Enzymatic Role in Degradation of Chloroaromatic Compounds
Maleylacetate reductase (EC 1.3.1.32) is a pivotal enzyme in the degradation of chloroaromatic compounds. It facilitates the transformation of this compound and its derivatives into the 3-oxoadipate pathway, playing a crucial role in environmental bioremediation. This enzyme, purified from various bacterial strains like Alcaligenes eutrophus JMP134 and Pseudomonas sp. strain B13, shows significant activity towards substrates such as this compound and chlorinated derivatives, indicating its utility in processing a range of chloroaromatic pollutants (Seibert, Stadler-Fritzsche, & Schlömann, 1993), (Kaschabek & Reineke, 1995).
Structural Insights for Drug Development
The structural analysis of this compound reductase from various strains, like Burkholderia sp. and Rhizobium sp., provides valuable insights. Understanding its crystal structure aids in comprehending its catalytic mechanism, which is essential for the development of new drugs or bioremediation strategies. These studies involve purification, crystallization, and X-ray diffraction analyses (Chauhan, Islam, Jain, & Karthikeyan, 2009), (Fujii et al., 2008).
Role in Genetic Mitochondrial Diseases
In the context of genetic mitochondrial diseases, this compound reductase's enzymatic action is significant. It interacts with compounds like Dichloroacetate (DCA), influencing its biotransformation and potentially affecting the treatment of these diseases (Stacpoole et al., 2008).
Biochemical and Kinetic Characterization
Extensive studies on the biochemical properties and kinetics of this compound reductase have been conducted. This includes assessing its pH and temperature optima, substrate specificity, and cofactor requirements. Such characterizations are crucial for optimizing its use in industrial and environmental applications (Gaal & Neujahr, 1980).
Properties
Molecular Formula |
C6H4O5-2 |
---|---|
Molecular Weight |
156.09 g/mol |
IUPAC Name |
(Z)-4-oxohex-2-enedioate |
InChI |
InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/p-2/b2-1- |
InChI Key |
SOXXPQLIZIPMIZ-UPHRSURJSA-L |
Isomeric SMILES |
C(C(=O)/C=C\C(=O)[O-])C(=O)[O-] |
SMILES |
C(C(=O)C=CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C(=O)C=CC(=O)[O-])C(=O)[O-] |
Synonyms |
maleoylacetic acid maleylacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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